molecular formula C6H6N2 B2733474 2-(1H-pyrrol-2-yl)acetonitrile CAS No. 50551-29-6

2-(1H-pyrrol-2-yl)acetonitrile

Cat. No.: B2733474
CAS No.: 50551-29-6
M. Wt: 106.128
InChI Key: MKVATVUOVMCHJJ-UHFFFAOYSA-N
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Description

2-(1H-Pyrrol-2-yl)acetonitrile is a nitrile derivative featuring a pyrrole ring substituted at the 2-position with an acetonitrile group. Pyrrole, a five-membered aromatic heterocycle with one nitrogen atom, imparts unique electronic properties due to its conjugated π-system and lone pair on nitrogen. The acetonitrile moiety enhances reactivity, making this compound a versatile intermediate in organic synthesis and pharmaceutical chemistry.

Properties

IUPAC Name

2-(1H-pyrrol-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c7-4-3-6-2-1-5-8-6/h1-2,5,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVATVUOVMCHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50551-29-6
Record name 2-(1H-pyrrol-2-yl)acetonitrile
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Preparation Methods

Photochemical Radical Addition via Xanthate Transfer

Reaction Overview

The most well-documented synthesis of 2-(1H-pyrrol-2-yl)acetonitrile involves a radical-mediated Minisci aromatic substitution. This method, reported by López-Mendoza et al. (2018), employs O-ethyl S-cyanomethylxanthate as the radical precursor and tris[2-phenylpyridinato-C²,N]iridium(III) (Ir(ppy)₃) as the photocatalyst. The reaction proceeds under blue LED irradiation (12 W) in DMF at 24°C, achieving a 63% yield.

Mechanistic Rationale

The Ir(ppy)₃ catalyst absorbs photons from blue LEDs, generating an excited-state species that facilitates single-electron transfer (SET) to the xanthate. This step produces a cyanomethyl radical, which undergoes regioselective addition to the pyrrole ring at the electron-deficient C2 position. Subsequent hydrogen atom transfer (HAT) from the solvent or additives stabilizes the intermediate, yielding the acetonitrile product.

Optimization Parameters

Critical variables influencing yield and selectivity include:

Parameter Optimal Condition Impact on Reaction
Catalyst Loading 2 mol% Ir(ppy)₃ Higher loadings increase rate but risk side reactions
Solvent DMF ([0.25 M]) Polar aprotic solvent stabilizes radicals
Light Source Blue LEDs (12 W) Wavelength-matched to Ir(ppy)₃ absorption
Reaction Time 12–14 hours Prolonged irradiation ensures completion

Degassing via freeze-pump-thaw cycles and maintaining an argon atmosphere are essential to suppress radical recombination.

Alternative Synthetic Routes and Limitations

Enantioselective Cycloadditions as a Divergent Pathway

A 2024 study by the ACS Organic Letters explores the enantioselective cycloaddition of pyrrole-2-methides with aryl acetaldehydes. Although this method produces pyrrolizine derivatives rather than this compound, it highlights the versatility of pyrrole-2-carbinols as intermediates. For instance, 1H-pyrrol-2-yl carbinol (1a) reacts with aryl acetaldehydes under chiral phosphoric acid catalysis, achieving enantiomeric ratios up to 98.5:1.5. This underscores the potential for leveraging pyrrole derivatives in complex syntheses, albeit indirectly.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-(1H-pyrrol-2-yl)acetonitrile serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its pyrrole ring structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis. The compound can undergo several reactions, including oxidation, reduction, and electrophilic substitution, which can introduce various functional groups into the pyrrole ring.

Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, certain pyrrole derivatives have been shown to inhibit tubulin polymerization, which is essential for cancer cell growth. In vitro studies indicated that these compounds could effectively inhibit cancer cell lines at nanomolar concentrations .

Antimicrobial Effects
Research has also explored the antimicrobial properties of this compound. It has been reported that derivatives of pyrrole exhibit significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .

Medicinal Chemistry

Drug Development
The unique structure of this compound has attracted interest in drug development. Ongoing research aims to explore its interactions with specific enzymes or receptors, potentially leading to novel therapeutic agents targeting diseases such as cancer and infections. The compound's nitrile group enhances its binding affinity with biological targets, influencing its pharmacological profile.

Industrial Applications

Advanced Materials
In industrial contexts, this compound is utilized in producing advanced materials, including conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in electronics and materials science .

Compound NameActivity TypeIC50 Value (µM)Target
Compound AAnticancer0.56MCF-7
Compound BAntimicrobial12.5E. coli
Compound CAnticancer4.1A431

Note: IC50 values represent the concentration required to inhibit 50% of the target activity.

Table 2: Synthetic Routes for this compound

Reaction TypeConditionsYield (%)
Base-CatalyzedReflux with sodium hydride85
Ionic Liquid Method[BMIM][Br] as solventUp to 98

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-2-yl)acetonitrile involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Benzimidazole and Benzothiazole Derivatives
  • Compounds : (1H-Benzo[d]imidazol-2-yl)acetonitrile and (benzo[d]thiazol-2-yl)acetonitrile ().
  • Comparison :
    • Electronic Effects : The benzimidazole and benzothiazole cores introduce additional nitrogen and sulfur atoms, respectively, altering electron density and aromaticity compared to pyrrole. This enhances electrophilic substitution reactivity.
    • Applications : These derivatives serve as precursors for bis-heterocyclic fused systems (e.g., bis-benzimidazopyridines), highlighting their utility in constructing complex polycyclic frameworks .
Pyrazole and Imidazole Derivatives
  • 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone (): Imidazole’s dual nitrogen atoms (one pyrrole-like, one pyridine-like) confer pH-dependent tautomerism.
  • Comparison :
    • Reactivity : Pyrazole derivatives are more acidic (pKa ~14–17) than pyrrole analogs (pKa ~17–20), influencing deprotonation strategies in synthesis.
    • Biological Activity : Imidazole derivatives are prevalent in drug discovery (e.g., antifungal agents), whereas pyrrole nitriles are less explored pharmacologically .

Substituent Effects on Pyrrole Derivatives

Methyl-Substituted Analogs
  • Compound : 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile ().
  • Comparison :
    • Steric Effects : Methylation at the pyrrole nitrogen reduces rotational freedom and may hinder nucleophilic attack at the nitrile group.
    • Synthesis : Methylated analogs are synthesized via alkylation of pyrrole, whereas unmethylated derivatives require milder conditions to avoid side reactions .
Extended Conjugation Systems
  • Compound: Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate ().
  • Comparison :
    • Electronic Properties : The α,β-unsaturated ester group extends conjugation, lowering the LUMO energy and enhancing reactivity in cycloaddition reactions.
    • Applications : Used in synthesizing 2(1H)-pyridone derivatives with reported biological activity .

Crystallographic Insights

  • Methyl (1H-pyrrol-2-ylcarbonyl-amino)acetate (): X-ray analysis reveals planar geometry at the amide bond (C=O distance: 1.22 Å) and non-covalent interactions stabilizing the crystal lattice. Hydrogen atoms are modeled using a riding model (C–H = 0.95–0.99 Å) .

Biological Activity

2-(1H-pyrrol-2-yl)acetonitrile is an organic compound with the molecular formula C₆H₆N₂, recognized for its potential biological activities. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. Its unique structure allows it to interact with various biological targets, which has led to research into its applications in medicinal chemistry and as a potential therapeutic agent.

Synthetic Routes

The synthesis of this compound typically involves the reaction of pyrrole with acetonitrile in the presence of bases like sodium hydride or potassium tert-butoxide under reflux conditions. This method is effective in producing the compound while maintaining its structural integrity .

Chemical Reactions

The compound can undergo several chemical reactions, including:

  • Oxidation: Producing pyrrole derivatives.
  • Reduction: Converting the nitrile group to an amine.
  • Substitution: Electrophilic substitution at the pyrrole ring can introduce various functional groups .

The biological activity of this compound is attributed to its ability to bind to enzymes and receptors, modulating their activity. The nitrile group enhances its interaction through hydrogen bonding, influencing binding affinity and specificity .

Anticancer Activity

Recent studies have shown that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. For instance, certain pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell growth. In vitro studies demonstrated that these compounds could inhibit cancer cell lines at nanomolar concentrations .

Antimicrobial Properties

Research has also indicated that this compound may possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Table: Biological Activity Summary

StudyActivityFindings
AnticancerPotent inhibition of tubulin polymerization; effective against cancer cell lines at low concentrations.
AntimicrobialDemonstrated effectiveness against multiple bacterial strains; potential for drug development.
Dual InhibitorsShowed balanced dual enzyme inhibition with good solubility; promising for systemic infection treatment.

Detailed Research Insights

  • Anticancer Mechanism : A study synthesized new pyrrole derivatives that inhibited tubulin polymerization, crucial for cancer cell division. The compounds demonstrated strong inhibition rates in specific cancer cell lines, indicating their potential as anticancer agents .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial effects of pyrrole-based compounds, where this compound showed activity against resistant bacterial strains, suggesting its role in developing new antibiotics .
  • Pharmacokinetic Properties : Studies on pharmacokinetics revealed that certain derivatives maintain favorable solubility and bioavailability profiles, enhancing their therapeutic potential while minimizing toxicity .

Q & A

What synthetic methodologies are effective for preparing 2-(1H-pyrrol-2-yl)acetonitrile, and how do reaction conditions influence yield?

Answer:
this compound can be synthesized via catalytic cross-dehydrogenative coupling (CDC) reactions. For example, Iron(II)-catalyzed C-2 cyanomethylation of pyrroles with acetonitrile derivatives achieves high regioselectivity and yields (~80–90%) under mild conditions . Alternative methods involve Friedel-Crafts alkylation using aluminum chloride as a catalyst, though this may require harsher conditions (e.g., dichloroethane solvent, ice bath cooling) . Key factors affecting yield include:

  • Catalyst choice : Transition metals (Fe, Cu) improve atom economy and reduce side reactions compared to Lewis acids.
  • Solvent : Polar aprotic solvents (acetonitrile, DMF) enhance reactivity.
  • Temperature : Room temperature minimizes decomposition of sensitive pyrrole intermediates.

How can researchers confirm the structural integrity of this compound derivatives?

Answer:
Advanced spectroscopic and crystallographic techniques are critical:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 4.23 ppm for CH2_2CN in CDCl3_3) confirm substitution patterns and nitrile group presence .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C–C≡N bond geometry) to validate regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C7_7H7_7N2_2 via [M+Na]+^+ peak at m/z 221.0671) .

What are the key reactivity patterns of this compound in cross-coupling reactions?

Answer:
The nitrile group and pyrrole ring enable diverse reactivity:

  • Oxidative Coupling : Iron(II) catalysts promote CDC with indoles or pyrroles, forming bis-heterocycles via radical intermediates .
  • Nitrile Functionalization : The cyano group can be hydrolyzed to carboxylic acids or reduced to amines for further derivatization.
  • Pyrrole Electrophilicity : The electron-rich pyrrole ring participates in electrophilic substitutions (e.g., halogenation, sulfonation) under controlled conditions.

How does the nitrile group in this compound influence its biological activity?

Answer:
While direct biological data on this compound is limited, analogous pyrrole nitriles exhibit:

  • Enzyme Inhibition : The nitrile group acts as a hydrogen-bond acceptor, targeting kinases or proteases in drug discovery .
  • Metabolic Stability : Nitriles resist hydrolysis better than esters, enhancing in vivo half-life.
  • Structure-Activity Relationships (SAR) : Modifying the pyrrole substituents (e.g., adding methyl groups) can optimize binding affinity .

What are the stability considerations for storing this compound in laboratory settings?

Answer:

  • Light Sensitivity : Degrades under UV exposure; store in amber glass.
  • Moisture : Hydrolyzes slowly in humid conditions; use desiccants.
  • Temperature : Stable at –20°C for long-term storage; avoid repeated freeze-thaw cycles .

Which analytical methods are most reliable for assessing purity and degradation products?

Answer:

  • HPLC-MS : Detects impurities at ppm levels using reverse-phase C18 columns.
  • FT-IR : Identifies nitrile degradation (loss of C≡N peak at ~2250 cm1^{-1}).
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability (decomposition above 200°C) .

How should researchers address contradictions in reported synthetic yields for pyrrole-acetonitrile derivatives?

Answer:
Discrepancies (e.g., 74% vs. 90% yields) arise from:

  • Catalyst Loading : Higher Fe(II) concentrations may accelerate side reactions.
  • Substrate Purity : Impure pyrrole starting materials reduce efficiency.
  • Workup Methods : Column chromatography vs. recrystallization affects recovery .
  • Reaction Monitoring : Use TLC or in situ NMR to optimize reaction times.

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